3-Hydroxybutyronitrile
Overview
Description
3-Hydroxybutyronitrile is a β-hydroxynitrile derivative . It undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state .
Synthesis Analysis
The synthesis of 3-Hydroxybutyronitrile involves a series of optimization studies including pH, solvent, and temperature. The nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 with the substrate 3-hydroxybutyronitrile has been used in these studies . The best conditions to retain enantioselectivity and activity were identified as a temperature of 25°C and a pH of 7 .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybutyronitrile is C4H7NO . The linear formula is CH3C(OH)CH2CN .
Chemical Reactions Analysis
3-Hydroxybutyronitrile undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . It also undergoes hydrolysis reactions in biocatalytic processes .
Physical And Chemical Properties Analysis
3-Hydroxybutyronitrile has a molecular weight of 85.10 . It has a density of 0.976 g/mL at 25 °C (lit.) . The boiling point is 214 °C (lit.) . The refractive index is n20/D 1.429 (lit.) .
Scientific Research Applications
Thermolysis Reaction Study
3-Hydroxybutyronitrile has been studied in thermolysis reactions. A theoretical study investigated its gas-phase thermal decomposition, revealing a favorable route of decomposition via a six-membered cyclic transition state. This is similar to decomposition processes of related compounds like β-hydroxyketones and β-hydroxyalkynes (Chamorro et al., 2003).
Microbial Resolution in Production
Microbial resolution techniques have been applied to produce enantiomerically enriched forms of related compounds, such as (S)-4-chloro-3-hydroxybutyronitrile. This process involves converting one enantiomer to a diol, leaving the other enantiomer in a highly enriched form (Suzuki et al., 1996).
Biomedical Material Development
Polyhydroxyalkanoates (PHAs), which include compounds like 3-hydroxybutyrate, are studied for their use in biomedical devices and tissue engineering. They have been used to develop various medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Nitrile-Hydrolyzing Enzyme Applications
The hydrolysis of β-hydroxynitriles, including 3-hydroxybutyronitrile, by nitrile-hydrolyzing enzymes, has significant pharmaceutical industry applications. A high-throughput screening strategy has been developed to rapidly assess bacterial isolates for their potential in biocatalytically producing β-hydroxy acids (Coady et al., 2013).
Tissue Engineering and Regenerative Medicine
3-Hydroxybutyronitrile derivatives, specifically polyhydroxyalkanoates, have shown potential in nerve tissue engineering and regenerative medicine. They have been used for the differentiation of human bone marrow mesenchymal stem cells into nerve cells, offering potential treatment for nerve injuries (Wang et al., 2010).
Cancer Therapy Applications
Polyhydroxyalkanoates, including derivatives of 3-hydroxybutyrate, are being investigated for use in cancer therapy. PHBV, a copolymer of 3-hydroxybutyrate, has shown promise as a drug release platform in encapsulating antineoplastic drugs for cancer treatment (Tebaldi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-hydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963097 | |
Record name | 3-Hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybutyronitrile | |
CAS RN |
4368-06-3 | |
Record name | 3-Hydroxybutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4368-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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